molecular formula C9H6BrFO B8741779 1-Bromo-4-fluoro-2-[(prop-2-yn-1-yl)oxy]benzene CAS No. 199287-75-7

1-Bromo-4-fluoro-2-[(prop-2-yn-1-yl)oxy]benzene

Cat. No. B8741779
CAS RN: 199287-75-7
M. Wt: 229.05 g/mol
InChI Key: LIXUXJLQOIEJKH-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-[(prop-2-yn-1-yl)oxy]benzene is a useful research compound. Its molecular formula is C9H6BrFO and its molecular weight is 229.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4-fluoro-2-[(prop-2-yn-1-yl)oxy]benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-fluoro-2-[(prop-2-yn-1-yl)oxy]benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

199287-75-7

Product Name

1-Bromo-4-fluoro-2-[(prop-2-yn-1-yl)oxy]benzene

Molecular Formula

C9H6BrFO

Molecular Weight

229.05 g/mol

IUPAC Name

1-bromo-4-fluoro-2-prop-2-ynoxybenzene

InChI

InChI=1S/C9H6BrFO/c1-2-5-12-9-6-7(11)3-4-8(9)10/h1,3-4,6H,5H2

InChI Key

LIXUXJLQOIEJKH-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(C=CC(=C1)F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This compound was prepared analogously to 2,4-difluoro-2-prop-ynyloxy-benzene but using 2-bromo-5-fluorphenol (15 g, 78 mmol) to give 1-bromo-4-fluoro-2-prop-2-ynyloxy-benzene 15.6 g (87%)
Name
2,4-difluoro-2-prop-ynyloxy-benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 42.95 g (0.36 mol) of propargyl bromide in 30 ml of dimethylformamide was added dropwise to a suspension of 50 g (0.26 mol) of 2-bromo-5-fluoro-phenol and 55 g of potassium carbonate in 300 ml of dimethylformamide and the mixture was subsequently stirred at room temperature for two hours. The mixture was poured on to 1500 ml of ice-water and extracted three times with 600 ml of dichloromethane each time. After drying over sodium sulfate concentration was carried out in a vacuum. The crude product obtained was purified by column chromatography on silica gel (dichloromethane/hexane 1:1). 58 g (97%) of 1-bromo-4-fluoro-2-prop-2-ynyloxy-benzene were obtained as a pale yellow oil.
Quantity
42.95 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

This compound was prepared analogously to 2,4-difluoro-2-prop-ynyloxy-benzene but using 2-bromo-5-fluorphenol (15 g, 78 mmol) to give 1-bromo-4-fluoro-2-prop-2-ynyloxy-benzene 15.6 g (87%) 29f) 2-Bromo-4-fluoro-1-prop-2-ynyloxy-benzene
[Compound]
Name
29f
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-Bromo-4-fluoro-1-prop-2-ynyloxy-benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-difluoro-2-prop-ynyloxy-benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three

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